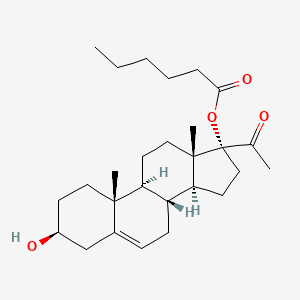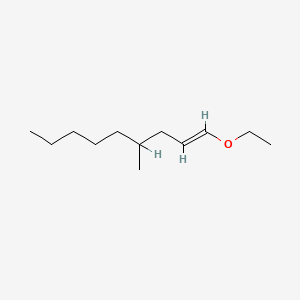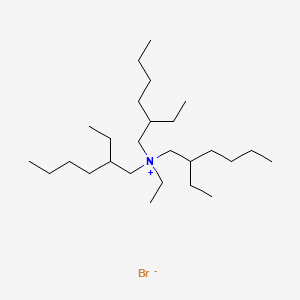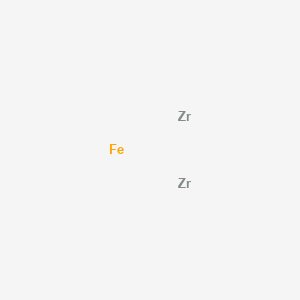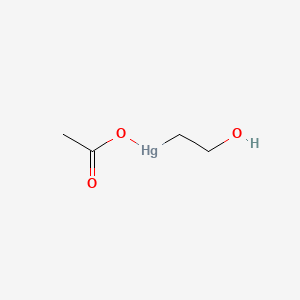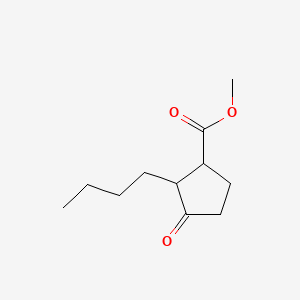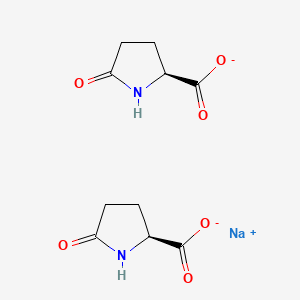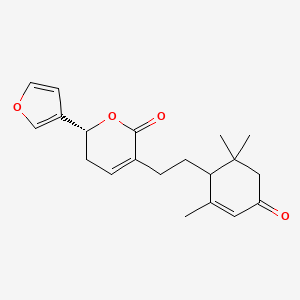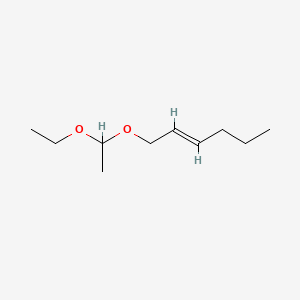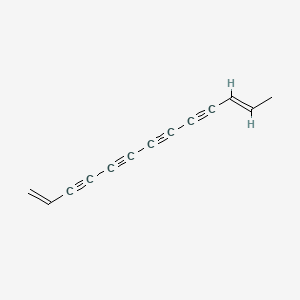
1,11-Tridecadiene-3,5,7,9-tetrayne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Tridecadiene-3,5,7,9-tetrayne is an organic compound with the molecular formula C₁₃H₈. It belongs to the class of polyacetylenes, which are hydrocarbons containing multiple carbon-carbon triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Tridecadiene-3,5,7,9-tetrayne typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of a base, such as pyridine, and an oxidizing agent, such as oxygen or air .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,11-Tridecadiene-3,5,7,9-tetrayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,11-Tridecadiene-3,5,7,9-tetrayne has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,11-Tridecadiene-3,5,7,9-tetrayne involves its interaction with molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Tridecadiene-5,7,9,11-tetrayne: Another polyacetylene with a similar structure but different positioning of double and triple bonds.
1-Tridecene-3,5,7,9,11-pentayne: A related compound with an additional triple bond.
Uniqueness
1,11-Tridecadiene-3,5,7,9-tetrayne is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
26130-86-9 |
|---|---|
Molecular Formula |
C13H8 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(11E)-trideca-1,11-dien-3,5,7,9-tetrayne |
InChI |
InChI=1S/C13H8/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,6H,1H2,2H3/b6-4+ |
InChI Key |
KBEMPFYJJCTZIG-GQCTYLIASA-N |
Isomeric SMILES |
C/C=C/C#CC#CC#CC#CC=C |
Canonical SMILES |
CC=CC#CC#CC#CC#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




